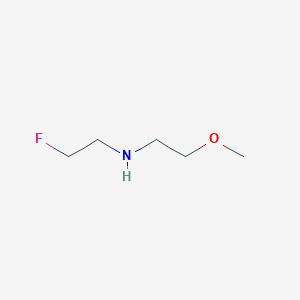

(2-Fluoroethyl)(2-methoxyethyl)amine

Description

(2-Fluoroethyl)(2-methoxyethyl)amine is a secondary amine featuring a fluoroethyl and a methoxyethyl substituent on the nitrogen atom. Its molecular formula is C₅H₁₂FNO, with a molecular weight of 133.15 g/mol (as the free base). The compound is commercially available as a hydrochloride salt (CAS: 1955506-46-3) and serves as a building block in organic synthesis .

Properties

CAS No. |

911314-35-7 |

|---|---|

Molecular Formula |

C5H12FNO |

Molecular Weight |

121.15 |

IUPAC Name |

N-(2-fluoroethyl)-2-methoxyethanamine |

InChI |

InChI=1S/C5H12FNO/c1-8-5-4-7-3-2-6/h7H,2-5H2,1H3 |

InChI Key |

JRJPJJZUKRMGSD-UHFFFAOYSA-N |

SMILES |

COCCNCCF |

Canonical SMILES |

COCCNCCF |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Amines

Substituent-Driven Comparisons

Bis(2-methoxyethyl)amine Derivatives

- Nitrosobis(2-methoxyethyl)amine (): Structure: Contains two methoxyethyl groups and a nitroso moiety. Properties: Demonstrated carcinogenicity in rats, primarily inducing liver tumors. Compared to nitrosodiethylamine, it exhibits delayed toxicity and lower potency. Key Difference: The absence of fluorine and presence of nitroso group result in distinct reactivity and toxicity profiles.

- N,N-Bis(2-methoxyethyl)acrylamide (): Structure: Methoxyethyl groups attached to an acrylamide backbone. Applications: Used in polymer chemistry for hydrophilic monomer synthesis. Key Difference: Incorporation into polymers contrasts with the standalone amine functionality of the target compound.

Fluorinated Ethylamine Derivatives

-

- Structure : Two fluorine atoms on the ethyl group.

- Synthesis : Produced via reaction of dichlorodifluoroethane with ammonia.

- Key Difference : The lack of a methoxyethyl group reduces polarity and alters biological activity.

- 2-(4-Fluorophenoxy)ethylamine (): Structure: Combines a fluorophenoxyethyl and methoxyethyl group.

Ethylene Oxide-Linked Amines

- 2-((2-Methoxyethyl)(methyl)amino)ethanol (): Structure: Contains a methoxyethyl, methyl, and hydroxyethyl group. Synthesis: Prepared via alkylation of 2-methoxyethylamine with 2-bromoethanol. Key Difference: The hydroxyl group enables hydrogen bonding, influencing solubility and reactivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.